molecular formula C9H12N2O4S B14844603 5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide

5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide

Cat. No.: B14844603
M. Wt: 244.27 g/mol
InChI Key: TUBLLOVRZHRUND-UHFFFAOYSA-N
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Description

5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide typically involves the reaction of 5-hydroxy-2-nitrobenzoic acid with methylamine and methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted benzamides .

Scientific Research Applications

5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit histone deacetylases, which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and sulfonamide groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

5-hydroxy-2-(methanesulfonamido)-N-methylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-10-9(13)7-5-6(12)3-4-8(7)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13)

InChI Key

TUBLLOVRZHRUND-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)O)NS(=O)(=O)C

Origin of Product

United States

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